Di-tert-butylisobutylsilyl triflate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

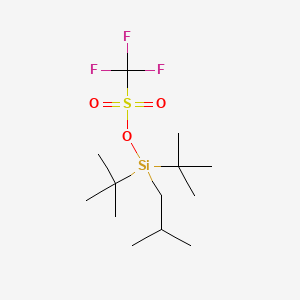

Di-tert-butylisobutylsilyl triflate is a chemical compound with the molecular formula C₁₃H₂₇F₃O₃SSi. It is known for its utility in organic synthesis, particularly as a protecting group for diols in oligonucleotide synthesis . The compound is characterized by its sensitivity to moisture and its reactivity with hydroxylic solvents .

Méthodes De Préparation

Di-tert-butylisobutylsilyl triflate can be synthesized through the reaction of di-tert-butylchlorosilane with trifluoromethanesulfonic acid . This reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the purity and yield of the product. The compound is also commercially available, which simplifies its acquisition for industrial and research purposes .

Analyse Des Réactions Chimiques

Di-tert-butylisobutylsilyl triflate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with hydroxylic solvents, making it useful as a protecting group for diols.

Oxidation and Reduction: While specific oxidation and reduction reactions are not extensively documented, its reactivity with different reagents can be explored in synthetic organic chemistry.

Common Reagents and Conditions: The compound is often used in the presence of bases like 2,6-lutidine to facilitate its reactions.

Major Products: The primary products formed from its reactions are typically silylated derivatives, which are useful intermediates in various synthetic pathways.

Applications De Recherche Scientifique

Organic Synthesis

Di-tert-butylisobutylsilyl triflate is primarily used as a protecting group in organic synthesis. It effectively protects diols during the synthesis of oligonucleotides, allowing for selective functionalization without unwanted side reactions. This application is crucial for the development of complex molecules in medicinal chemistry and materials science .

| Application | Description |

|---|---|

| Oligonucleotide Synthesis | Protects diols to enable selective reactions. |

| Synthesis of Complex Molecules | Facilitates the construction of intricate molecular architectures. |

Biological Applications

The compound plays a vital role in the synthesis of therapeutic agents and diagnostic tools. Its effectiveness in oligonucleotide synthesis has implications for gene therapy and RNA-based therapeutics. The ability to protect sensitive hydroxyl groups allows for the precise assembly of nucleic acid sequences that can be used in various biomedical applications .

Industrial Applications

In industrial chemistry, this compound is used to synthesize various chemicals and materials where protection of functional groups is necessary. Its application extends to the production of specialty chemicals that require high precision and control during synthesis .

Case Study 1: Sialic Acid Building Block Synthesis

In one notable application, this compound was utilized in the synthesis of a double-protected sialic acid building block. This building block was crucial for facilitating sialylation reactions on galactosides, demonstrating the compound's utility in carbohydrate chemistry .

Case Study 2: Synthesis of N-Homoceramides

Another study highlighted its use as a protecting group reagent for 1,3-diols in the synthesis of N-homoceramides. This application showcases its versatility and importance in synthesizing biologically relevant compounds .

Mécanisme D'action

The mechanism by which di-tert-butylisobutylsilyl triflate exerts its effects involves the formation of a stable silyl ether linkage with hydroxylic solvents. This linkage protects the hydroxyl groups from unwanted reactions during subsequent synthetic steps. The molecular targets are primarily hydroxyl groups in diols, and the pathways involved include nucleophilic substitution reactions facilitated by bases like 2,6-lutidine .

Comparaison Avec Des Composés Similaires

Di-tert-butylisobutylsilyl triflate can be compared with other silyl triflates such as:

Di-tert-butylsilyl bis(trifluoromethanesulfonate): This compound also serves as a protecting group for diols and is used in similar synthetic applications.

Trimethylsilyl trifluoromethanesulfonate: Another silyl triflate used for protecting hydroxyl groups, but with different steric and electronic properties.

tert-Butyldimethylsilyl trifluoromethanesulfonate: Known for its use in introducing bulky tert-butyl dimethylsilyl groups onto substrates.

The uniqueness of this compound lies in its specific steric and electronic properties, which make it particularly suitable for certain synthetic applications where other silyl triflates might not be as effective .

Activité Biologique

Di-tert-butylisobutylsilyl triflate (BIBS-OTf) is a silicon-based compound that has garnered attention in organic synthesis due to its unique properties as a protecting group and its role in various chemical transformations. This article delves into the biological activity, applications, and recent research findings associated with BIBS-OTf.

- IUPAC Name : [di-tert-butyl(trifluoromethylsulfonyloxy)silyl] trifluoromethanesulfonate

- Molecular Formula : C10H18F6O6S2Si

- Molecular Weight : 440.45 g/mol

- CAS Number : 1314639-8

BIBS-OTf is characterized by its bulky tert-butyl groups, which provide steric hindrance, making it a suitable candidate for protecting functional groups in complex organic molecules. Its triflate leaving group enhances electrophilicity, facilitating reactions with alcohols, acids, and phenols to form silyl ethers and esters .

Biological Applications

- Protecting Group in Synthesis :

- Synthesis of Bioactive Compounds :

- Reactivity Studies :

Research Findings

Recent studies have highlighted the efficiency and selectivity of BIBS-OTf in various chemical transformations:

-

Case Study: Synthesis of UDP-Galactose Derivatives :

A study by Sakamoto et al. (2015) illustrated the use of BIBS-OTf in the stereoselective synthesis of UDP-2-(2-ketopropyl)galactose. The authors noted that the steric bulk provided by the silyl group significantly influenced the reaction's selectivity and yield . -

Mechanistic Insights :

Research conducted by Liang et al. (2011) explored the mechanistic pathways involving BIBS-OTf in coupling reactions. The study indicated that the triflate leaving group enhances the electrophilic character of silicon, facilitating smoother reaction pathways compared to other silyl groups .

Comparative Analysis of Protecting Groups

| Property | This compound | Other Common Protecting Groups |

|---|---|---|

| Stability | High under basic conditions | Varies (e.g., TBS less stable) |

| Reactivity | High electrophilicity | Moderate |

| Steric Hindrance | Bulky tert-butyl groups | Varies (e.g., TMS smaller) |

| Applications | Versatile in organic synthesis | Limited depending on type |

Propriétés

IUPAC Name |

[ditert-butyl(2-methylpropyl)silyl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVJKCJFUZIETI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C(C)(C)C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27F3O3SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.